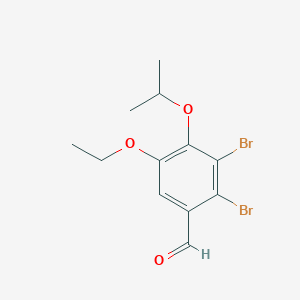

2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C12H14Br2O3 It is characterized by the presence of two bromine atoms, an ethoxy group, an isopropoxy group, and an aldehyde functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde typically involves the bromination of a precursor compound, followed by the introduction of ethoxy and isopropoxy groups. One common method includes:

Bromination: Starting with a suitable benzaldehyde derivative, bromine is added in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 3 positions.

Etherification: The brominated intermediate is then reacted with ethanol and isopropanol in the presence of a strong base like sodium hydride to form the ethoxy and isopropoxy groups at the 5 and 4 positions, respectively.

Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This might include using continuous flow reactors for bromination and etherification steps to ensure consistent product quality.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 2,3-Dibromo-5-ethoxy-4-isopropoxybenzoic acid.

Reduction: 2,3-Dibromo-5-ethoxy-4-isopropoxybenzyl alcohol.

Substitution: 2,3-Dibromo-5-ethoxy-4-isopropoxybenzylamine or corresponding thiol derivatives.

Scientific Research Applications

2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Investigating its potential as a biochemical probe due to its unique functional groups.

Medicine: Exploring its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry: Potential use in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which 2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde exerts its effects depends on the specific application. In biochemical contexts, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atoms may also participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

2,3-Dibromo-4-ethoxybenzaldehyde: Lacks the isopropoxy group, which may affect its reactivity and applications.

2,3-Dibromo-5-isopropoxybenzaldehyde: Lacks the ethoxy group, potentially altering its solubility and chemical behavior.

2,3-Dibromo-4,5-dimethoxybenzaldehyde: Contains methoxy groups instead of ethoxy and isopropoxy groups, which can significantly change its chemical properties and applications.

Uniqueness: 2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.

Biological Activity

2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde is an organic compound notable for its complex structure, which includes bromine atoms and various alkoxy groups. This unique arrangement contributes to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound reflects its diverse functional groups:

- Bromine Atoms : Two bromine substitutions enhance reactivity.

- Ethoxy and Isopropoxy Groups : These alkoxy groups influence solubility and biological interactions.

The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C13H14Br2O3 |

| Functional Groups | Aldehyde, Alkoxy (Ethoxy & Isopropoxy) |

| Physical State | Solid |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Studies indicate that this compound exhibits selective cytotoxicity towards various cancer cell lines. The presence of bromine enhances the compound's ability to disrupt cellular processes.

- Microtubule Destabilization : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This activity is crucial for its potential as an anticancer agent .

- Inhibition of Transcription Factors : It may inhibit key transcription factors involved in cancer progression, such as c-MYB, which is associated with cell proliferation and survival .

Case Studies and Research Findings

Research has identified several significant findings regarding the biological activity of this compound:

Case Study 1: Cytotoxic Effects

A study evaluated the cytotoxic effects of various derivatives of dibromobenzaldehyde compounds on human cancer cell lines. The findings indicated that this compound exhibited a notable reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation.

Case Study 2: Anti-Angiogenic Properties

In vivo studies using zebrafish models demonstrated that this compound significantly inhibited angiogenesis at effective concentrations while showing a close correlation with toxicity levels. These findings suggest a potential therapeutic window but also highlight the need for careful dosage management .

Pharmacokinetics and Toxicology

Pharmacokinetic simulations indicate that this compound has favorable absorption properties but exhibits high toxicity at elevated doses. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Human Intestinal Absorption | Moderate |

| Blood-Brain Barrier Penetration | Moderate |

| Hepatic Metabolism | Moderate |

| Renal Excretion | Non-significant |

Toxicological assessments reveal that the compound is not classified as carcinogenic but shows potential for acute toxicity at higher concentrations (LD50 values suggest caution in therapeutic applications) .

Properties

IUPAC Name |

2,3-dibromo-5-ethoxy-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Br2O3/c1-4-16-9-5-8(6-15)10(13)11(14)12(9)17-7(2)3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXRHLZNMPHMKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.